Home > Products > Screening Compounds P10079 > Adenosine receptor antagonist 1
Adenosine receptor antagonist 1 -

Adenosine receptor antagonist 1

Catalog Number: EVT-12559081
CAS Number:
Molecular Formula: C22H15ClFN7O
Molecular Weight: 447.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenosine receptor antagonist 1 is a compound that selectively inhibits the adenosine A1 receptor, a subtype of the adenosine receptor family. These receptors are G protein-coupled receptors that mediate various physiological processes through the binding of adenosine, an endogenous purine nucleoside. The A1 receptor is primarily involved in inhibitory neurotransmission and has significant implications in cardiovascular and neurological functions. Understanding the structure, synthesis, and mechanisms of action of adenosine receptor antagonist 1 is crucial for its potential therapeutic applications.

Source and Classification

Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. Each subtype plays distinct roles in physiological regulation. Adenosine receptor antagonist 1 specifically targets the A1 subtype, which is known to inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate levels in cells. This mechanism is essential for various therapeutic applications, including neuroprotection and cardioprotection .

Synthesis Analysis

Methods and Technical Details

The synthesis of adenosine receptor antagonist 1 typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: The synthesis often begins with readily available purine derivatives.
  • Reactions: Key reactions may include alkylation, acylation, and cyclization steps to form the desired heterocyclic structures.
  • Purification: Compounds are usually purified through chromatography techniques to isolate the active form of the antagonist.

For example, one approach involves treating diaminomaleonitrile with triethyl orthoformate under reflux conditions, followed by reactions with amines to generate imidazole derivatives .

Molecular Structure Analysis

Structure and Data

The molecular structure of adenosine receptor antagonist 1 features a purine core modified with various substituents that enhance its binding affinity and selectivity for the A1 receptor. The general structure can be represented as follows:

  • Core Structure: Purine ring system
  • Substituents: Various alkyl or aryl groups that influence receptor binding characteristics

Data on molecular weight, melting point, and solubility can vary based on specific derivatives synthesized but typically fall within established ranges for purine-based compounds .

Chemical Reactions Analysis

Reactions and Technical Details

Adenosine receptor antagonist 1 undergoes several chemical reactions during its synthesis:

  • Alkylation: Involves attaching alkyl groups to nitrogen atoms in the purine structure.
  • Cyclization: Forms additional rings that stabilize the compound's conformation.
  • Functionalization: Adding functional groups that enhance selectivity for the A1 receptor.

These reactions are critical for developing compounds with high potency and selectivity against the A1 receptor while minimizing activity at other subtypes .

Mechanism of Action

Process and Data

The mechanism of action for adenosine receptor antagonist 1 involves blocking the binding of adenosine to the A1 receptor. This antagonism leads to:

  • Increased Neurotransmitter Release: By inhibiting inhibitory signals mediated by the A1 receptor, there is an increase in neurotransmitter release in various neural pathways.
  • Cardiac Stimulation: The blockade can enhance heart rate and contractility by counteracting the effects of endogenous adenosine during ischemic conditions.

Quantitative data on binding affinities (measured as KiK_i) indicate that effective antagonists exhibit low nanomolar affinities for the A1 receptor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adenosine receptor antagonist 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges from 300 to 500 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have variable solubility in aqueous solutions.
  • Stability: Stability can be influenced by pH and temperature; thus, proper storage conditions are essential.

These properties play a crucial role in determining the compound's bioavailability and pharmacokinetics .

Applications

Scientific Uses

Adenosine receptor antagonist 1 has several potential applications in scientific research and medicine:

  • Neuroprotection: Investigated for its ability to protect neuronal cells from excitotoxicity.
  • Cardiovascular Therapy: Explored for use in treating cardiac arrhythmias or ischemia by modulating heart rate responses.
  • Research Tool: Serves as a valuable tool in pharmacological studies aimed at understanding adenosine signaling pathways.

The ongoing research into adenosine receptor antagonists continues to reveal their therapeutic potential across various medical fields .

Introduction to Adenosine Receptor Antagonism

Historical Development and Key Milestones

The discovery of adenosine receptor antagonists originated from early 20th-century observations of caffeine’s physiological effects. Albert von Lindwurm first documented caffeine’s stimulant properties in 1859, but the mechanistic link to adenosine receptors remained elusive until the 1970s, when Geoffrey Burnstock formalized the purinergic signaling hypothesis [5] [9]. Seminal work by Jacobson et al. in the 1980s–1990s identified xanthine derivatives (e.g., theophylline) as non-selective antagonists, catalyzing the development of subtype-selective agents [1] [7]. Key milestones include:

  • 1972: Burnstock’s proposal of purinergic neurotransmission, implicating adenosine receptors as therapeutic targets [5].
  • 1980s: Synthesis of 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), the first potent A₁-selective antagonist [7].
  • 2000s: Clinical advancement of A₂ₐ antagonists (e.g., istradefylline) for Parkinson’s disease, culminating in FDA approval in 2019 [4].
  • 2010s–Present: Exploration of A₃ antagonists (e.g., MRS1523) in cancer immunotherapy [1] [7].

Table 1: Evolution of Key Adenosine Receptor Antagonists

DecadeAntagonist ClassRepresentative CompoundsPrimary Receptor Target
1980sXanthine derivativesTheophylline, CaffeineNon-selective
1990sTriazoloquinazolinesDPCPXA₁
2000sNon-xanthine small moleculesIstradefylline (KW-6002)A₂ₐ
2010sPyrazolo-triazine derivativesMRS1754A₂в
2020sFlavonoid-based agentsMRS1523A₃

Pharmacological Significance in Purinergic Signaling

Adenosine receptor antagonists modulate purinergic signaling by blocking adenosine-induced responses under pathological conditions. Extracellular adenosine concentrations surge during hypoxia, inflammation, or cellular stress, activating high-affinity receptors (A₁, A₂ₐ) at nanomolar levels and low-affinity receptors (A₂в, A₃) at micromolar levels [1] [8]. Antagonists counteract adenosine’s immunosuppressive effects by:

  • Immune Activation: Blocking A₂ₐ receptors on T cells enhances T-cell proliferation and interferon-γ (IFN-γ) production, reversing tumor-mediated immunosuppression [5] [9].
  • Neurotransmission Regulation: A₂ₐ antagonism in the striatum augments dopamine D₂ receptor signaling, improving motor function in Parkinson’s disease [4].
  • Metabolic Modulation: A₂в receptor blockade suppresses adipocyte lipolysis and hepatic gluconeogenesis, implicating antagonists in metabolic disorder therapy [1] [7].This pharmacological interference positions antagonists as critical tools for restoring cellular homeostasis in adenosine-rich microenvironments [2] [8].

Classification and Subtype Specificity (A₁, A₂ₐ, A₂в, A₃)

Adenosine receptor antagonists are classified by their selectivity for one of four G protein-coupled receptor subtypes, each with distinct signaling pathways and tissue distributions:

Table 2: Subtype-Specific Properties of Adenosine Receptors

ReceptorG Protein CouplingEndogenous Ligand AffinityPrimary Tissue LocalizationKey Antagonists
A₁Gᵢ/GₒHigh (nM)Brain, heart, kidneyDPCPX, CPT
A₂ₐGₛ/GₒₗfHigh (nM)Striatum, immune cells, vasculatureIstradefylline, SCH-58261
A₂вGₛ/GqLow (μM)Colon, lung, bladderMRS1754, PSB-603
A₃Gᵢ/GqLow (μM)Liver, lung, immune cellsMRS1523, VUF-5574

A₁ Antagonists

  • Mechanism: Inhibit Gᵢ-mediated reduction of cAMP and potassium channel activation [3] [7].
  • Therapeutic Applications: Cognitive enhancement (via disinhibition of hippocampal glutamate release) and renal protection (via afferent arteriolar vasodilation) [1] [6].
  • Selective Agents: DPCPX (Kᵢ = 0.46 nM for A₁) [7].

A₂ₐ Antagonists

  • Mechanism: Block Gₛ-mediated cAMP elevation and dopamine D₂ receptor heterodimerization [4].
  • Therapeutic Applications: Parkinson’s disease (motor symptom control) and cancer immunotherapy (T-cell activation) [4] [5].
  • Selective Agents: Istradefylline (Kᵢ = 2.2 nM for A₂ₐ) [4].

A₂в Antagonists

  • Mechanism: Antagonize Gₛ/Gq-mediated cAMP/PKC activation [6] [9].
  • Therapeutic Applications: Asthma (bronchodilation) and colorectal cancer (inhibition of tumor growth) [1] [6].
  • Selective Agents: MRS1754 (Kᵢ = 2 nM for A₂в) [7].

A₃ Antagonists

  • Mechanism: Suppress Gᵢ-mediated inhibition of adenylyl cyclase and MAPK activation [1] [7].
  • Therapeutic Applications: Inflammatory diseases (e.g., psoriasis) and ischemic preconditioning [1].
  • Selective Agents: MRS1523 (Kᵢ = 18.9 nM for A₃) [7].

Structural optimization continues to enhance subtype specificity. For example, A₃ antagonists exploit divergent extracellular loops (EL2-EL3) to achieve >1000-fold selectivity over A₁ receptors [1] [7].

Properties

Product Name

Adenosine receptor antagonist 1

IUPAC Name

5-[5-amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1H-pyridin-2-one

Molecular Formula

C22H15ClFN7O

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C22H15ClFN7O/c23-15-8-14(24)11-26-16(15)9-17-28-21-19(13-6-7-18(32)27-10-13)20(12-4-2-1-3-5-12)29-22(25)31(21)30-17/h1-8,10-11H,9H2,(H2,25,29)(H,27,32)

InChI Key

PDXSPZPOZMTADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC(=NN3C(=N2)N)CC4=C(C=C(C=N4)F)Cl)C5=CNC(=O)C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.